n1-(3-Trifluoromethylphenyl)-1,3-propanediamine
Overview
Description
“N1-(3-Trifluoromethylphenyl)-1,3-propanediamine” is a chemical compound that has been studied for its potential applications in the field of medicine . It has been identified as a promising scaffold for the development of novel protein kinase inhibitors . These inhibitors are able to target the inactive conformation of the vascular endothelial growth factor receptor, which is a common approach for cancer treatment .
Synthesis Analysis
The synthesis of “this compound” involves the introduction of different amines into the carbonyl groups of phthalic acids . This process is carried out to study their potential anti-kinase activity by molecular modeling and molecular docking . The intermediates 2-amino substituted benzothiazoles are obtained by cyclization of substituted aniline with ammonium thiocynate .Molecular Structure Analysis
The molecular structure of “this compound” has been studied using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical calculations provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied in silico against various cancer-related protein kinases . The inhibitory activity of the designed structures was compared with that of known inhibitors .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its IUPAC name, N1- [3- (trifluoromethyl)phenyl]-1,2-benzenediamine, and its Inchi Code, 1S/C13H11F3N2/c14-13 (15,16)9-4-3-5-10 (8-9)18-12-7-2-1-6-11 (12)17/h1-8,18H,17H2 .Mechanism of Action
Properties
CAS No. |
124438-61-5 |
---|---|
Molecular Formula |
C10H13F3N2 |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
N'-[3-(trifluoromethyl)phenyl]propane-1,3-diamine |
InChI |
InChI=1S/C10H13F3N2/c11-10(12,13)8-3-1-4-9(7-8)15-6-2-5-14/h1,3-4,7,15H,2,5-6,14H2 |
InChI Key |
HUYFCKLROMLURG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NCCCN)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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